molecular formula C21H28Cl2N2O3 B4228535 1-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propanone

1-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propanone

Cat. No. B4228535
M. Wt: 427.4 g/mol
InChI Key: FEDUMCHTTVLEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-propanone, commonly known as MMPP, is a chemical compound that has gained significant attention in scientific research. MMPP is a piperazine derivative that belongs to the class of psychoactive substances. This compound has been synthesized and studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of MMPP is not yet fully understood. However, studies suggest that MMPP acts as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic activity. MMPP has also been found to have an affinity for serotonin 5-HT1A receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
MMPP has been found to have several biochemical and physiological effects. Studies suggest that MMPP can significantly reduce the levels of dopamine in the brain, which may contribute to its antipsychotic activity. MMPP has also been found to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of MMPP is its potential as a novel antipsychotic drug. MMPP has been found to exhibit significant antipsychotic activity with fewer side effects than traditional antipsychotic drugs. However, one of the limitations of MMPP is its potential for abuse due to its psychoactive properties.

Future Directions

There are several future directions for MMPP research. One of the significant areas of research is the development of MMPP as a potential antipsychotic drug. Further studies are needed to understand the mechanism of action of MMPP and its potential applications in the treatment of schizophrenia. MMPP also has potential applications in the treatment of depression and anxiety disorders, and further research is needed to explore its efficacy in these areas. Additionally, studies are needed to understand the potential side effects and long-term effects of MMPP use.
In conclusion, MMPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and neuroscience. MMPP has been found to exhibit significant antipsychotic, antidepressant, and anxiolytic activity, making it a potential candidate for the treatment of several mental health disorders. However, further research is needed to understand the mechanism of action of MMPP and its potential side effects and long-term effects.

Scientific Research Applications

MMPP has been extensively studied for its potential applications in various fields. One of the significant applications of MMPP is in the field of pharmacology. MMPP has been found to exhibit significant antipsychotic activity, making it a potential candidate for the treatment of schizophrenia. MMPP has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.2ClH/c1-25-18-9-7-17(8-10-18)20(24)11-12-22-13-15-23(16-14-22)19-5-3-4-6-21(19)26-2;;/h3-10H,11-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDUMCHTTVLEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCN2CCN(CC2)C3=CC=CC=C3OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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